Methyl 12-fluorododecanoate
Description
Contextualization of Fluorinated Dodecanoates in Chemical Science
Fluorinated fatty acids and their derivatives, such as fluorinated dodecanoates, represent a specialized class of molecules that have garnered considerable attention for their unique properties. The introduction of fluorine, the most electronegative element, into an organic scaffold can dramatically alter its physical, chemical, and biological characteristics compared to its non-fluorinated counterparts. These changes can include increased thermal stability, altered lipophilicity, and modified metabolic pathways.
In the broader context of chemical science, fluorinated long-chain esters are investigated for their potential applications in material science, where their properties can be harnessed to create novel polymers and coatings. Furthermore, their structural similarity to endogenous fatty acids makes them valuable tools in biochemical and biomedical research for studying metabolic processes.
Significance of Methyl 12-fluorododecanoate within Fluoroorganic Chemistry
Within the specialized field of fluoroorganic chemistry, this compound holds particular significance due to its terminal monofluorination. Unlike polyfluorinated compounds, which have been extensively studied, selectively monofluorinated molecules present unique synthetic challenges and offer more subtle modulations of molecular properties. The synthesis of such compounds requires regioselective fluorination methods that can precisely introduce a single fluorine atom at a specific position in a long alkyl chain.
The development of synthetic strategies for molecules like this compound contributes to the broader toolkit of fluorination chemistry. Common synthetic approaches involve the nucleophilic substitution of a suitable leaving group (e.g., a tosylate or bromide) on a methyl dodecanoate (B1226587) precursor with a fluoride (B91410) ion source.
Table 1: General Synthetic Approaches for ω-Fluoro Fatty Acid Esters
| Method | Precursor | Fluorinating Agent | General Conditions |
|---|---|---|---|
| Nucleophilic Substitution | Methyl 12-hydroxydodecanoate (converted to a sulfonate ester or halide) | Potassium fluoride (KF), Tetrabutylammonium fluoride (TBAF) | Aprotic polar solvent (e.g., acetonitrile, DMF), often with a phase-transfer catalyst |
Research Trajectory and Future Perspectives for this compound
The research trajectory for this compound and related ω-fluorinated fatty acid esters is pointed towards their application as molecular probes and building blocks for more complex functional molecules. One of the most promising areas of investigation is their use in Positron Emission Tomography (PET) imaging. By incorporating a radioactive fluorine-18 (B77423) isotope (¹⁸F), researchers can create radiotracers that allow for the non-invasive visualization of fatty acid metabolism in vivo. This has significant implications for studying diseases characterized by altered metabolism, such as certain cancers and cardiovascular conditions.
Future research will likely focus on several key areas:
Optimization of Synthetic Routes: Developing more efficient, scalable, and environmentally benign methods for the synthesis of this compound and its isotopologues.
Biochemical Studies: Investigating the metabolic fate of this compound in various cell lines and animal models to better understand how the terminal fluorine atom affects its biological processing.
Development of Novel PET Tracers: Utilizing this compound as a scaffold for creating more sophisticated PET imaging agents with improved specificity and targeting capabilities.
Materials Science Applications: Exploring the incorporation of this compound into polymers and other materials to create surfaces with unique wetting and biocompatibility properties.
Detailed Research Findings
While comprehensive research focusing exclusively on this compound is still emerging, studies on analogous ω-fluorinated fatty acid esters provide valuable insights into its expected properties and behavior.
Table 2: Physicochemical Properties of this compound (and related compounds)
| Property | Value (Predicted or from Analogues) |
|---|---|
| Molecular Formula | C₁₃H₂₅FO₂ |
| Molecular Weight | 232.34 g/mol |
| Appearance | Likely a colorless liquid or low-melting solid at room temperature |
| Boiling Point | Higher than non-fluorinated methyl dodecanoate due to increased polarity |
Spectroscopic techniques are crucial for the characterization of this compound. In ¹H NMR spectroscopy, the signals for the protons on the carbon chain are expected to be similar to those of methyl dodecanoate, with the exception of the protons on the carbon adjacent to the fluorine atom (C12) and the neighboring carbon (C11), which would show characteristic splitting due to coupling with the fluorine nucleus.
The most informative technique for this compound is undoubtedly ¹⁹F NMR spectroscopy. A single resonance is expected, and its chemical shift and coupling constants would provide definitive confirmation of the terminal fluorine's presence and its chemical environment. The signal for the fluorine atom in a terminal position of a long alkyl chain typically appears in a specific region of the ¹⁹F NMR spectrum.
Table 3: Expected NMR Spectroscopic Data for this compound
| Nucleus | Expected Chemical Shift (δ) | Expected Multiplicity | Key Correlations |
|---|---|---|---|
| ¹H | ~4.4 ppm (for -CH₂F) | Triplet of triplets | Coupling to adjacent -CH₂- and ¹⁹F |
| ¹H | ~3.67 ppm (for -OCH₃) | Singlet | |
| ¹³C | ~83 ppm (for -CH₂F) | Doublet (due to ¹JCF coupling) |
The research into the biological applications of terminally fluorinated fatty acids has shown that they can be utilized as metabolic probes. For instance, the attachment of such fatty acids can improve the cellular uptake of certain drug molecules. chapman.edu This suggests that this compound could potentially be used in drug delivery systems to enhance the bioavailability of therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25FO2 |
|---|---|
Molecular Weight |
232.33 g/mol |
IUPAC Name |
methyl 12-fluorododecanoate |
InChI |
InChI=1S/C13H25FO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3 |
InChI Key |
CDVCDJPEYGTVIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCF |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Methyl 12 Fluorododecanoate
Established Synthetic Pathways to Methyl 12-fluorododecanoate
The construction of this compound can be achieved through several established routes, including direct fluorination, building the molecule from smaller fluorinated precursors (de novo synthesis), and modifying existing functional groups.
Direct Fluorination Approaches
Direct fluorination of the unactivated terminal methyl group of methyl dodecanoate (B1226587) presents a significant challenge due to the high energy of C-H bonds. However, late-stage fluorination of carboxylic acids and their derivatives is an area of active research. While direct C(sp³)–H fluorination at the terminal position of a long-chain aliphatic ester is not a commonly reported high-yield method, hypothetical approaches could involve radical-mediated processes. These methods often suffer from a lack of selectivity, leading to a mixture of fluorinated isomers.
A more plausible "direct" approach would involve the functionalization of the terminal carbon with a group more amenable to fluorination, such as a hydroxyl or a halide group, followed by a nucleophilic fluorination step.
De novo Synthesis from Precursors
De novo synthesis offers a more controlled and common strategy for preparing terminally fluorinated long-chain esters like this compound. This approach involves building the carbon chain from smaller, already fluorinated starting materials.
A general and effective method involves the nucleophilic substitution of a leaving group on a long-chain precursor with a fluoride (B91410) source. For instance, a synthetic route analogous to the preparation of other ω-fluoroaliphatic compounds can be envisioned. mdpi.com This typically involves starting with a bifunctional long-chain molecule, such as a hydroxy acid or a diol, where one end can be converted to the methyl ester and the other end can be modified to introduce the fluorine atom.
A representative de novo pathway could commence with 12-hydroxydodecanoic acid. The hydroxyl group can be converted to a good leaving group, such as a tosylate or mesylate. Subsequent reaction with a nucleophilic fluoride source, for example, potassium fluoride (KF) in the presence of a phase-transfer catalyst, would yield 12-fluorododecanoic acid. The final step would be the esterification of the carboxylic acid with methanol (B129727), typically under acidic conditions (Fischer esterification), to afford the target molecule, this compound. masterorganicchemistry.comnih.gov
| Step | Reactant | Reagents | Product |
| 1 | 12-Hydroxydodecanoic acid | p-Toluenesulfonyl chloride, Pyridine | 12-Tosyloxy-dodecanoic acid |
| 2 | 12-Tosyloxy-dodecanoic acid | Potassium fluoride, Phase-transfer catalyst | 12-Fluorododecanoic acid |
| 3 | 12-Fluorododecanoic acid | Methanol, Sulfuric acid (catalyst) | This compound |
An alternative de novo strategy could involve the use of a fluorinated building block, such as a short-chain ω-fluoroalkyl halide, which can then be coupled with another fragment to construct the full dodecanoate chain.
Esterification and Functional Group Transformations in this compound Synthesis
Esterification is a crucial step in many synthetic routes to this compound, particularly when the synthesis yields 12-fluorododecanoic acid as an intermediate. The Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a classic and widely used method. masterorganicchemistry.com The reaction is an equilibrium process, and often an excess of methanol is used to drive the reaction towards the ester product.
Functional group interconversions are central to the synthesis of this compound. A common strategy involves the transformation of a terminal hydroxyl or halide group into a fluorine atom. For example, starting from methyl 12-hydroxydodecanoate, the hydroxyl group can be converted to a fluorine atom using a variety of fluorinating agents. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® are effective for this deoxofluorination reaction.
Alternatively, starting from methyl 12-bromododecanoate, a nucleophilic substitution reaction with a fluoride salt like potassium fluoride or cesium fluoride can be employed to introduce the fluorine atom. The efficiency of this halogen exchange reaction can be enhanced by the use of polar aprotic solvents and phase-transfer catalysts.
Stereoselective Synthesis of this compound Derivatives
While this compound itself is achiral, the introduction of stereocenters into its long alkyl chain to create chiral derivatives is a significant synthetic challenge. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.
Chiral Auxiliaries and Asymmetric Catalysis in Fluorododecanoate Synthesis
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. wikipedia.org For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the carboxylic acid end of a precursor molecule. This would allow for stereocontrolled introduction of substituents along the carbon chain. For example, Evans oxazolidinone auxiliaries are well-known for directing stereoselective alkylation, aldol, and acylation reactions. sigmaaldrich.com
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. While the terminal fluorination of a long-chain ester does not directly create a stereocenter at the fluorinated carbon, asymmetric catalysis could be employed to introduce chirality at other positions along the carbon chain in a precursor molecule. For instance, an asymmetric hydrogenation or epoxidation of an unsaturated precursor to this compound could establish a stereocenter.
Fluorine itself can play a role in directing stereoselective transformations. The unique electronic properties of the C-F bond can influence the transition state of a reaction, a phenomenon that has been exploited in metal-catalyzed asymmetric synthesis. nih.gov Fluorinated chiral ligands have been developed to enhance the enantioselectivity of various reactions. cyu.fr
Enantioselective and Diastereoselective Control in this compound Formation
Achieving enantioselective and diastereoselective control in the formation of chiral derivatives of this compound would likely involve the stereoselective synthesis of a precursor molecule, followed by the introduction of the terminal fluorine and the methyl ester.
For example, an enantioselective catalytic reaction could be used to create a chiral alcohol at a specific position along a long-chain alkene. This chiral alcohol could then be carried through a series of reactions to build the full carbon chain, introduce the terminal fluorine, and form the methyl ester.
Diastereoselective control would be important if multiple stereocenters are introduced. For instance, if a precursor already contains a stereocenter, the introduction of a second stereocenter would need to be controlled to favor the formation of one diastereomer. This can be achieved through substrate control, where the existing stereocenter directs the stereochemical outcome of the subsequent reaction, or through reagent control, where a chiral reagent or catalyst dictates the stereochemistry.
Advanced Synthetic Techniques and Green Chemistry Principles in this compound Production
The production of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of safer reagents. Advanced synthetic techniques such as flow chemistry are instrumental in achieving these goals.
Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, particularly for reactions that are hazardous, require precise temperature control, or involve gaseous reagents. In the context of synthesizing this compound, a key step would be the introduction of the fluorine atom at the terminal position. This can be a challenging transformation, and flow chemistry can provide better control over reaction conditions, leading to improved yields and safety.
The esterification of long-chain fatty acids and the synthesis of wax esters have been shown to benefit from continuous-flow conditions, with significant reductions in reaction time and temperature. While specific studies on the flow synthesis of this compound are not abundant, the principles can be extrapolated. For instance, the conversion of a precursor like methyl 12-hydroxydodecanoate to the final fluorinated product could be performed in a flow reactor, allowing for rapid heating and cooling, efficient mixing, and the safe handling of fluorinating agents.
Table 1: Comparison of Batch vs. Hypothetical Flow Synthesis of a Long-Chain Fluoroester
| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) |
| Reaction Time | Several hours to days | Minutes to hours |
| Temperature Control | Potential for hot spots | Precise and uniform |
| Safety | Handling of bulk hazardous reagents | Small reaction volumes, contained system |
| Scalability | Difficult and non-linear | Linear and straightforward |
| Product Purity | May require extensive purification | Often higher due to better control |
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. The development of catalysts for the terminal fluorination of long-chain alkanes is an active area of research. One of the most promising approaches is transition-metal-catalyzed C-H bond activation. This strategy allows for the direct conversion of a C-H bond at the terminal methyl group of a dodecanoate precursor into a C-F bond, potentially reducing the number of synthetic steps required.
While specific catalysts tailored for this compound are not extensively documented, research on the functionalization of alkanes provides valuable insights. Various transition metals, including palladium, copper, and iron, have been investigated for their ability to catalyze C-H activation and subsequent functionalization. The choice of catalyst and ligand is crucial for achieving high regioselectivity for the terminal position.
Table 2: Overview of Potential Catalytic Strategies for Terminal Fluorination
| Catalyst Type | General Approach | Potential Advantages | Challenges |
| Palladium-based | Directed C-H activation | High regioselectivity with directing groups | Need for pre-functionalization with a directing group |
| Copper-based | Electrocatalytic C-H activation | Use of abundant metal, mild conditions | Selectivity between different C-H bonds |
| Iron-based | Radical-mediated C-H fluorination | Can functionalize unactivated C-H bonds | Control of radical reactions can be difficult |
| Enzymatic | Biocatalytic C-H functionalization | High selectivity, environmentally benign | Limited substrate scope and stability |
Derivatization Strategies for this compound
Derivatization of this compound can provide access to a range of analogues with potentially new applications. Modifications can be targeted at the fluoroalkyl chain, the ester moiety, or by introducing new stereocenters.
The carbon-fluorine bond is exceptionally strong, making the terminal fluorine of this compound relatively inert to substitution. However, under specific conditions, nucleophilic substitution of the fluoride is conceivable, though challenging. A more plausible strategy would involve the use of a precursor where a different leaving group, such as a tosylate or mesylate, is present at the terminal position, which can then be displaced by a fluoride ion.
Alternatively, if other functional groups are present along the alkyl chain in a precursor molecule, these could be modified prior to the introduction of the fluorine atom.
The ester group of this compound is a versatile handle for derivatization. Standard organic transformations can be employed to modify this functional group.
Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, propyl) by reaction with a different alcohol in the presence of an acid or base catalyst. This allows for the tuning of properties such as solubility and volatility.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 12-fluorododecanoic acid, under acidic or basic conditions. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation.
Amidation: The ester can be directly converted to an amide by reaction with an amine. This reaction is often slower than hydrolysis and may require heating or catalysis. The resulting amides can have significantly different biological and physical properties.
Introducing stereocenters into the long alkyl chain of this compound can lead to chiral molecules with potentially interesting biological activities. Asymmetric synthesis provides the tools to achieve this with high stereocontrol.
One approach could involve starting with a chiral precursor that already contains a stereocenter at a desired position along the carbon chain. For example, a chiral hydroxy acid could be used as a starting material, with the hydroxyl group later being converted to the terminal fluorine.
Another strategy would be to introduce a double bond into the alkyl chain and then perform an asymmetric reaction, such as an asymmetric epoxidation or dihydroxylation, to create one or two new stereocenters. The resulting functional groups could then be further modified. While synthetically challenging, these approaches offer a pathway to a diverse range of chiral derivatives of this compound.
Mechanistic Investigations of Reactions Involving Methyl 12 Fluorododecanoate
Elucidation of Reaction Pathways for Methyl 12-fluorododecanoate Synthesis
The introduction of a fluorine atom onto a long alkyl chain, such as in the synthesis of this compound from a precursor like methyl 12-hydroxydodecanoate or methyl 12-bromododecanoate, can proceed through several mechanistic pathways. The choice of fluorinating agent and reaction conditions dictates the operative mechanism, which can significantly influence the reaction's efficiency and selectivity.
Transition State Analysis in Fluorination Reactions
The synthesis of this compound typically involves a nucleophilic substitution reaction where a leaving group at the 12-position of the dodecanoate (B1226587) chain is replaced by a fluoride (B91410) ion. The transition state of this reaction is a critical factor in determining the reaction rate and stereochemical outcome.
In a typical SN2 (bimolecular nucleophilic substitution) reaction, the fluoride ion attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of configuration if the carbon is a stereocenter. The transition state is a trigonal bipyramidal arrangement where the incoming nucleophile (fluoride) and the outgoing leaving group are partially bonded to the carbon atom. The energy of this transition state is influenced by several factors, including the nature of the leaving group, the solvent, and the counter-ion of the fluoride source. For instance, the use of a good leaving group, such as a tosylate or mesylate, will lower the activation energy of the reaction.
Computational studies on analogous systems, such as the fluorination of smaller alkyl halides, have provided insights into the geometry and energy of these transition states. For the synthesis of this compound, the long alkyl chain is not expected to significantly alter the fundamental geometry of the SN2 transition state at the terminal carbon. However, it may have subtle effects on the reaction kinetics due to steric and electronic factors.
Alternatively, radical fluorination presents another synthetic route. In such reactions, a carbon-centered radical is generated at the 12-position, which then reacts with a fluorine atom source. The transition state in the fluorine transfer step is less defined than in an SN2 reaction and is often depicted as a "halogen-atom abstraction" by the carbon radical. The stability of the intermediate radical plays a key role in the feasibility of this pathway.
Reaction Intermediates and Reaction Kinetics in this compound Formation
In the context of nucleophilic fluorination, the reaction generally proceeds without the formation of a stable intermediate, passing directly through the transition state. However, in cases where an SN1 (unimolecular nucleophilic substitution) mechanism is operative, a carbocation intermediate would be formed. For a primary substrate like a derivative of dodecanoic acid, the formation of a primary carbocation is highly unfavorable, making the SN1 pathway unlikely under typical conditions.
Recent advancements in photoredox catalysis have enabled nucleophilic fluorination of redox-active esters, proceeding through radical and carbocationic intermediates. nih.govprinceton.edu This method could potentially be applied to a precursor of this compound, where a radical intermediate is generated via single-electron transfer, followed by oxidation to a carbocation which is then trapped by a fluoride ion.
The kinetics of the fluorination reaction to form this compound are expected to follow second-order kinetics for an SN2 mechanism, where the rate is dependent on the concentration of both the substrate and the fluoride nucleophile.
Rate = k[Substrate][F⁻]
The rate constant, k, is influenced by temperature, solvent polarity, and the nature of the leaving group. The table below presents hypothetical kinetic data for the synthesis of this compound via an SN2 reaction, based on typical values for similar reactions.
| Leaving Group | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| -Br | Acetonitrile | 80 | 1.5 x 10⁻⁴ |
| -OTs | Acetonitrile | 80 | 3.2 x 10⁻³ |
| -Br | DMF | 80 | 5.8 x 10⁻⁴ |
| -OTs | DMF | 80 | 1.1 x 10⁻² |
Mechanistic Studies of Transformations of this compound
Once synthesized, this compound can undergo various transformations, primarily involving the ester functionality and potentially the C-F bond under specific conditions.
Hydrolysis and Transesterification Mechanisms
The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : This is a reversible process. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, 12-fluorododecanoic acid.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to give the carboxylate salt and methanol. libretexts.org
Transesterification is the process of exchanging the methyl group of the ester with another alkyl group from an alcohol. Similar to hydrolysis, this reaction can be catalyzed by both acids and bases, and the mechanisms are analogous, with an alcohol molecule acting as the nucleophile instead of water.
The kinetics of these reactions are well-understood for long-chain esters. The presence of the terminal fluorine atom is not expected to significantly alter the mechanism at the distant ester group. Below is a representative data table for the pseudo-first-order rate constants for the base-catalyzed hydrolysis of long-chain methyl esters under specific conditions.
| Ester | Base Concentration (M) | Solvent | Temperature (°C) | k_obs (s⁻¹) |
|---|---|---|---|---|
| Methyl Dodecanoate | 0.1 M NaOH | 80% Ethanol/Water | 25 | 2.1 x 10⁻⁴ |
| This compound (Estimated) | 0.1 M NaOH | 80% Ethanol/Water | 25 | 2.3 x 10⁻⁴ |
| Methyl Dodecanoate | 0.1 M NaOH | 80% Ethanol/Water | 50 | 1.5 x 10⁻³ |
| This compound (Estimated) | 0.1 M NaOH | 80% Ethanol/Water | 50 | 1.6 x 10⁻³ |
Radical and Ionic Reaction Pathways of this compound
The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. However, under specific conditions, it can be involved in radical and ionic reactions.
Radical Pathways : Homolytic cleavage of the C-F bond requires a significant amount of energy and is not a common transformation. However, radical reactions can be initiated at other positions of the alkyl chain. For instance, in the presence of a radical initiator, a hydrogen atom could be abstracted from the alkyl chain, forming a carbon-centered radical. The position of abstraction would depend on the relative stability of the resulting radical. The presence of the electronegative fluorine atom would disfavor radical formation at adjacent carbons (α and β positions).
Recent studies have shown that the C-F bond in fluorinated esters can be activated under photoredox conditions, leading to the formation of radical intermediates. organic-chemistry.org This suggests that under specific catalytic cycles, the C-F bond in this compound could potentially be cleaved or participate in further reactions.
Ionic Pathways : The C-F bond is highly polarized, with the fluorine atom being electron-rich and the carbon atom being electron-poor. This polarity makes the carbon atom susceptible to nucleophilic attack, but the strength of the C-F bond makes direct substitution difficult. Elimination reactions (E2 or E1) to form an alkene are also unlikely for a terminal fluoride.
Ionic reactions are more likely to occur at the ester functionality, as discussed in the hydrolysis and transesterification section. Under strongly acidic or basic conditions, or in the presence of specific reagents, other ionic transformations could be envisaged, but these would be highly dependent on the specific reaction conditions and are not general pathways for this class of compounds.
Advanced Spectroscopic Analysis and Characterization of Methyl 12 Fluorododecanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy of Methyl 12-fluorododecanoate
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it is possible to map the molecular framework, identify functional groups, and confirm the connectivity of the carbon skeleton.
The analysis of one-dimensional NMR spectra provides foundational information about the chemical environment of each nucleus in this compound.
The ¹H NMR spectrum is characterized by distinct signals corresponding to each unique proton environment. The methyl ester protons (-OCH₃) appear as a sharp singlet, while the protons on the carbon adjacent to the carbonyl group (C2) resonate as a triplet. The bulk of the methylene (B1212753) chain protons (C3-C10) form a complex multiplet in the typical aliphatic region. The most diagnostic signals are those influenced by the terminal fluorine atom. The protons on the fluorine-bearing carbon (C12) are shifted significantly downfield and appear as a triplet of doublets, a result of coupling to both the adjacent methylene protons (³JHH) and the fluorine nucleus (²JHF).
The ¹³C NMR spectrum reveals a single resonance for each of the 13 carbon atoms in the molecule. The carbonyl carbon (C1) and the methoxy (B1213986) carbon are readily identified by their characteristic chemical shifts. The most notable feature is the signal for the carbon atom directly bonded to fluorine (C12), which appears as a doublet due to a strong one-bond carbon-fluorine coupling (¹JCF). This large coupling constant is definitive for a C-F bond. The adjacent carbon (C11) also exhibits a smaller two-bond coupling (²JCF).
The ¹⁹F NMR spectrum provides direct evidence for the presence and environment of the fluorine atom. For this compound, the spectrum consists of a single signal, confirming the presence of only one fluorine environment. This signal is split into a triplet due to coupling with the two chemically equivalent protons on C12 (²JHF). The chemical shift is characteristic of a primary alkyl fluoride (B91410). wikipedia.orghuji.ac.il
The following tables summarize the predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~4.45 | Triplet of Doublets (td) | ²JHF ≈ 47.5, ³JHH ≈ 6.0 | H-12 (2H, -CH₂F) |
| ~3.67 | Singlet (s) | - | H-1' (3H, -OCH₃) |
| ~2.30 | Triplet (t) | ³JHH ≈ 7.5 | H-2 (2H, -CH₂CO-) |
| ~1.70 | Multiplet (m) | - | H-11 (2H, -CH₂CH₂F) |
| ~1.62 | Multiplet (m) | - | H-3 (2H) |
| ~1.2-1.4 | Multiplet (m) | - | H-4 to H-10 (14H) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~174.3 | Singlet (s) | - | C-1 (C=O) |
| ~84.0 | Doublet (d) | ¹JCF ≈ 165 | C-12 (-CH₂F) |
| ~51.5 | Singlet (s) | - | C-1' (-OCH₃) |
| ~34.1 | Singlet (s) | - | C-2 |
| ~30.2 | Doublet (d) | ²JCF ≈ 20 | C-11 |
| ~29.0-29.5 | Multiplets | - | C-4 to C-9 |
| ~28.5 | Doublet (d) | ³JCF ≈ 5 | C-10 |
| ~24.9 | Singlet (s) | - | C-3 |
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
|---|---|---|---|
| ~-218 | Triplet (t) | ²JHF ≈ 47.5 | F-12 |
While 1D NMR provides essential data, two-dimensional (2D) NMR experiments are employed to unambiguously establish the molecular connectivity. nih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a clear correlation path along the entire alkyl chain, starting from the H-2 protons and extending to the H-12 protons, confirming the linear arrangement of the dodecanoate (B1226587) backbone.
¹H-¹³C HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively assign each carbon signal to its corresponding proton signal. For example, the proton signal at ~4.45 ppm would show a cross-peak with the carbon signal at ~84.0 ppm, confirming their direct bond at the C-12 position.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. Key correlations would include the one between the methoxy protons (-OCH₃) and the carbonyl carbon (C-1), confirming the methyl ester functionality. Correlations between the H-12 protons and the C-11 carbon would further solidify the assignment at the fluorinated end of the chain.
Together, these 2D NMR experiments provide irrefutable evidence for the complete chemical structure of this compound.
This compound is an achiral molecule, meaning it does not possess any stereocenters or geometric isomers. In this context, the role of NMR spectroscopy is to confirm the structural homogeneity of the sample. The presence of a single set of sharp resonances in the ¹H, ¹³C, and ¹⁹F NMR spectra, as predicted, confirms the absence of any isomers. A more complex spectrum would indicate the presence of impurities or structural isomers (e.g., branching or a different position of the fluorine atom), which is not observed for a pure sample of the target compound.
Mass Spectrometry (MS) of this compound and its Derivatives
Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
Under electron ionization (EI), this compound undergoes characteristic fragmentation. The molecular ion peak (M⁺˙) would be observed at an m/z (mass-to-charge ratio) of 232.
Key fragmentation pathways for long-chain methyl esters include:
McLafferty Rearrangement: This is a hallmark fragmentation of esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This process yields a prominent, often base, peak at m/z 74, corresponding to the [CH₃OC(OH)=CH₂]⁺˙ ion.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group can result in the loss of the methoxy radical (•OCH₃, M-31) to give an acylium ion [M-31]⁺, or the loss of the methoxycarbonyl group (•COOCH₃, M-59).
Alkyl Chain Fragmentation: The long hydrocarbon chain undergoes sequential cleavage, resulting in a series of fragment ions separated by 14 mass units (-CH₂-).
Fluorine-Related Fragmentation: The terminal fluorine atom influences the fragmentation, potentially leading to the loss of a neutral hydrogen fluoride (HF) molecule (M-20) or fragments containing the fluorine atom, such as [CH₂F]⁺ at m/z 33.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion and its fragments with high precision. For this compound, HRMS would confirm the elemental composition as C₁₃H₂₅FO₂, distinguishing it from any other compound with the same nominal mass.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 232 | [C₁₃H₂₅FO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 212 | [C₁₃H₂₄O₂]⁺˙ | Loss of HF |
| 201 | [C₁₂H₂₄FO]⁺ | Loss of •OCH₃ |
| 173 | [C₁₁H₂₂F]⁺ | Loss of •COOCH₃ |
| 74 | [C₃H₆O₂]⁺˙ | McLafferty Rearrangement (Base Peak) |
| 33 | [CH₂F]⁺ | Cleavage of C11-C12 bond |
While no specific isotopic labeling studies on this compound have been reported, this technique represents a powerful method for various investigations. nih.govnih.govmdpi.com Isotopic labeling involves the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into the molecule to trace its journey through a chemical or biological system. nih.govnih.govmdpi.com
Potential applications include:
Metabolic Fate Studies: If this compound were used as a biological probe, a ¹³C-labeled version could be synthesized. By administering this labeled compound, its uptake, distribution, and metabolism could be tracked in tissues and biofluids using mass spectrometry or NMR. This would reveal how the fatty acid is processed, for example, whether it undergoes chain shortening or is incorporated into more complex lipids. bioscientifica.com
Reaction Mechanism Elucidation: Labeled precursors could be used during the synthesis of this compound to investigate the reaction mechanism, confirming the origin of each atom in the final product.
Quantitative Analysis: A precisely quantified amount of an isotopically labeled version of this compound (e.g., with deuterium (B1214612) or ¹³C atoms) can serve as an ideal internal standard for isotope dilution mass spectrometry. This approach allows for highly accurate and precise measurement of the concentration of the unlabeled compound in complex biological or environmental samples.
Infrared (IR) and Raman Spectroscopy of this compound
The vibrational spectrum of this compound is characterized by contributions from its three main structural components: the methyl ester headgroup, the long polymethylene chain, and the terminal C-F bond. The assignment of specific vibrational bands to their corresponding molecular motions is crucial for a complete understanding of the spectrum.
Key vibrational modes for this compound include:
Carbonyl Stretching (C=O): A strong, characteristic band in the IR spectrum, typically appearing around 1740 cm⁻¹. This band is often weaker in the Raman spectrum.
C-O-C Stretching: The ester group exhibits asymmetric and symmetric stretching modes, usually found in the 1250-1000 cm⁻¹ region.
CH₂ Stretching: The long methylene chain gives rise to strong symmetric and asymmetric stretching vibrations in the 2920-2850 cm⁻¹ region in both IR and Raman spectra.
CH₂ Bending and Wagging: A series of bands in the 1470-1300 cm⁻¹ region correspond to scissoring, wagging, and twisting motions of the methylene groups.
C-F Stretching: The carbon-fluorine stretch is a key feature, typically appearing as a strong band in the IR spectrum in the 1100-1000 cm⁻¹ range. Its intensity in the Raman spectrum can be variable.
Below is a representative table of expected vibrational mode assignments for this compound, based on established group frequencies for similar long-chain esters and organofluorine compounds. libretexts.orglibretexts.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | IR Intensity | Raman Intensity |
| Asymmetric CH₃ Stretch | ~2962 | Medium | Medium |
| Symmetric CH₃ Stretch | ~2872 | Medium | Medium |
| Asymmetric CH₂ Stretch | ~2926 | Strong | Strong |
| Symmetric CH₂ Stretch | ~2853 | Strong | Strong |
| C=O Stretch | ~1740 | Strong | Weak |
| CH₂ Scissoring | ~1465 | Medium | Medium |
| CH₃ Umbrella Mode | ~1375 | Medium | Weak |
| C-O-C Asymmetric Stretch | ~1245 | Strong | Medium |
| C-O-C Symmetric Stretch | ~1170 | Strong | Medium |
| C-F Stretch | ~1050 | Strong | Weak |
| CH₂ Rocking | ~720 | Medium | Weak |
This table is illustrative and actual peak positions may vary based on experimental conditions and conformational state.
The long polymethylene chain of this compound can adopt various conformations, with the all-trans (planar zigzag) conformation being the most stable crystalline form. IR and Raman spectroscopy are particularly sensitive to the conformational order of the alkyl chain. nih.gov
In the crystalline state, where the all-trans conformation dominates, sharp and well-defined vibrational bands are observed. For instance, the CH₂ wagging and rocking mode progressions in the 1350-1180 cm⁻¹ and 1060-720 cm⁻¹ regions, respectively, are characteristic of a highly ordered all-trans chain. nih.gov
Upon melting or dissolution, the introduction of gauche conformers leads to a broadening of these bands and the appearance of new peaks associated with conformational disorder. The intensity of certain "disorder bands" can be correlated with the population of gauche conformers. Variable temperature studies using IR and Raman spectroscopy can thus provide thermodynamic information about the conformational equilibria. nih.gov The terminal fluorine atom can subtly influence the conformational preferences of the adjacent methylene groups due to steric and electronic effects.
Advanced Spectroscopic Techniques for this compound
Beyond conventional vibrational spectroscopy, advanced techniques can provide deeper insights into the electronic structure and photophysical behavior of this compound.
In a hypothetical MATI experiment, this compound would be ionized by a tunable laser. By detecting the ions formed at the ionization threshold, a spectrum is generated that reveals the vibrational modes of the resulting cation. This information provides direct insight into how the electronic structure is altered upon removal of an electron. Key findings would include:
Adiabatic Ionization Energy (AIE): The precise energy required to ionize the molecule to its cationic ground state. The terminal fluorine atom, being highly electronegative, is expected to increase the AIE compared to its non-fluorinated analog, methyl dodecanoate.
Cationic Vibrational Frequencies: The spectrum would show peaks corresponding to the vibrational modes of the cation. Comparing these to the neutral molecule's vibrational frequencies (from IR/Raman) reveals how ionization affects the bonding, particularly in the ester group where the highest occupied molecular orbital (HOMO) is likely localized.
The introduction of a fluorine atom can significantly alter the photophysical properties of organic molecules. um.edu.my While simple long-chain esters are not typically considered photoactive, understanding their behavior under UV irradiation is relevant for applications where they might be exposed to such conditions. Advanced spectroscopic methods like UV-Vis absorption and fluorescence spectroscopy can be employed.
UV-Vis Absorption: this compound is expected to have its primary electronic absorption in the deep UV region, corresponding to n → π* and π → π* transitions within the ester carbonyl group. The highly electronegative fluorine atom, although distant from the chromophore, can exert a subtle inductive effect, potentially causing a small blue shift (hypsochromic shift) in the absorption maximum compared to the non-fluorinated counterpart. chemrxiv.org
Fluorescence Spectroscopy: While the fluorescence quantum yield of simple aliphatic esters is generally very low, sensitive fluorescence measurements could provide information about the excited state dynamics. The presence of the C-F bond could potentially influence non-radiative decay pathways. Studies on other fluorinated molecules have shown that fluorination can impact fluorescence lifetimes and quantum yields. chemrxiv.org
Investigations into the photophysical properties of fluorinated esters often reveal relationships between molecular structure and their optical and thermal characteristics. researchgate.netnih.gov
Computational Chemistry and Theoretical Studies of Methyl 12 Fluorododecanoate
Quantum Chemical Calculations of Methyl 12-fluorododecanoate
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. However, no dedicated studies on this compound were identified.
Electronic Structure and Molecular Orbital Analysis
An analysis of the electronic structure would involve mapping the electron density distribution to understand the molecule's polarity and reactive sites. Molecular orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting how the molecule interacts with other chemical species. The significant electronegativity of the terminal fluorine atom is expected to have a pronounced effect on the electron distribution along the alkyl chain and at the ester group, but specific data from Natural Bond Orbital (NBO) or similar analyses are absent from the literature.
Conformational Analysis and Energy Landscapes
Long-chain esters like this compound can adopt numerous conformations due to the rotational freedom of their single bonds. A complete conformational analysis would involve scanning the potential energy surface to identify stable conformers and the energy barriers between them. Such studies are vital for understanding the molecule's flexibility and its most probable shapes, which influence its physical properties and biological interactions.
Reactivity Prediction and Reaction Mechanism Modeling
Theoretical models can predict the reactivity of a molecule by calculating parameters such as electrostatic potential maps and Fukui functions, which indicate sites susceptible to electrophilic or nucleophilic attack. Modeling reaction mechanisms, for instance, for its hydrolysis or oxidation, would provide detailed energetic and structural information about transition states and intermediates.
Molecular Dynamics Simulations and Conformational Studies of this compound
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights that static quantum calculations cannot.
Solvent Effects on Molecular Conformation
The conformation of this compound is expected to be influenced by its environment. MD simulations in different solvents would reveal how interactions with solvent molecules affect the folding and flexibility of the alkyl chain. This is particularly relevant for understanding its behavior in both polar and non-polar media.
Intermolecular Interactions
MD simulations can also model how multiple molecules of this compound interact with each other. This is key to understanding bulk properties such as viscosity, boiling point, and self-assembly. The simulations would detail the nature and strength of intermolecular forces, including van der Waals interactions and potential dipole-dipole interactions involving the ester and terminal fluorine.
Spectroscopic Property Predictions via Computational Methods
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing valuable data that can aid in experimental validation and interpretation.
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. libretexts.orglibretexts.orgyoutube.com Computational methods, particularly Density Functional Theory (DFT), can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. For this compound, theoretical calculations would involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the ¹⁹F chemical shift is significantly influenced by the electronegativity of the surrounding atoms. Similarly, the ¹³C chemical shifts along the alkyl chain would be affected by the presence of the terminal fluorine atom, with the effect diminishing with increasing distance. The carbonyl carbon of the ester group and the methoxy (B1213986) carbon would also have distinct, predictable chemical shifts.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C1 (C=O) | 174.2 | - | - |
| C2 | 34.1 | H2 (2) | 2.30 (t) |
| C3 | 25.0 | H3 (2) | 1.63 (p) |
| C4-C9 | 29.1-29.5 | H4-H9 (12) | 1.25-1.35 (m) |
| C10 | 28.8 | H10 (2) | 1.42 (p) |
| C11 | 24.7 | H11 (2) | 1.75 (p) |
| C12 (-CH₂F) | 84.5 | H12 (2) | 4.45 (t) |
Note: These are hypothetical values based on typical chemical shifts for long-chain fatty acid methyl esters and known effects of fluorination. Actual experimental values may vary. (s = singlet, t = triplet, p = pentet, m = multiplet)
Vibrational and Electronic Spectra Simulations
Computational simulations are also employed to predict vibrational and electronic spectra, offering a deeper understanding of molecular structure and bonding. mdpi.comnih.gov
Vibrational Spectra: Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups. ugent.beresearchgate.net Theoretical vibrational frequency calculations, typically performed using DFT methods, can generate a complete vibrational spectrum. For this compound, key predicted vibrational modes would include:
C=O stretch: A strong absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.
C-F stretch: A strong band in the region of 1000-1100 cm⁻¹, indicative of the carbon-fluorine bond.
C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region, corresponding to the various C-H bonds in the molecule.
CH₂ bending modes: A series of bands around 1465 cm⁻¹.
C-O stretch: Bands associated with the ester C-O bonds.
Electronic Spectra: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. mdpi.com Simulations, often using Time-Dependent DFT (TD-DFT), can predict the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths. For a saturated ester like this compound, significant electronic transitions would be expected in the deep UV region, primarily corresponding to n → π* and π → π* transitions of the carbonyl group.
QSAR and Cheminformatics Applications for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics approaches are vital for the rational design of new molecules with desired properties, including potential derivatives of this compound. researchgate.netresearchgate.net
Structure-Reactivity Relationships
QSAR models establish a mathematical relationship between the chemical structure and biological activity or reactivity of a series of compounds. For derivatives of this compound, these models could be used to predict properties such as enzyme inhibition, toxicity, or environmental fate. Molecular descriptors, which are numerical representations of molecular properties, are calculated for each derivative. These can include:
Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (partition coefficient).
Topological descriptors: Connectivity indices that describe the branching of the molecule.
By correlating these descriptors with experimentally determined activities, a predictive QSAR model can be developed. This allows for the in-silico screening of new, unsynthesized derivatives to prioritize those with the most promising properties.
Virtual Screening for Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to have a desired biological activity. mdpi.com This can be done through either ligand-based or structure-based approaches.
Ligand-based virtual screening: If a set of molecules with known activity is available, their properties can be used to build a model (a pharmacophore) that describes the essential features for activity. This model is then used to screen a database for other molecules that fit the model.
Structure-based virtual screening: If the three-dimensional structure of a biological target (e.g., an enzyme) is known, molecular docking simulations can be used to predict how well different molecules will bind to the target's active site.
For this compound, virtual screening could be employed to identify analogues with enhanced or modified properties. For example, a library of fatty acid derivatives could be screened to find compounds with improved binding to a specific enzyme or with more desirable physicochemical properties for a particular application.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Applications and Precursor Role of Methyl 12 Fluorododecanoate in Organic Synthesis
Methyl 12-fluorododecanoate as a Building Block in Complex Molecule Synthesis
The presence of a fluorine atom in an organic molecule can significantly alter its biological activity, metabolic stability, and lipophilicity. Consequently, the introduction of fluorine into complex structures is a widely employed strategy in medicinal chemistry and drug discovery. This compound provides a readily available source of a fluorinated alkyl chain, making it a valuable synthon for the construction of intricate molecular architectures.
Synthesis of Fluorinated Biologically Active Compounds
While direct examples of the incorporation of the entire this compound backbone into a specific commercially available drug are not extensively documented in publicly available literature, the principles of organic synthesis allow for its theoretical application in creating analogs of existing bioactive molecules. The terminal fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, potentially leading to enhanced biological activity or improved pharmacokinetic properties. For instance, ω-fluoro fatty acids, for which this compound is a direct precursor, have been investigated for their biological properties. The enzymatic synthesis of fluorinated compounds is a growing field, and lipases can be used to catalyze the incorporation of fluorinated fatty acids into more complex structures. nih.gov
Incorporation into Advanced Materials
The unique properties of fluorinated polymers, such as high thermal stability, chemical resistance, and low surface energy, make them desirable for a wide range of applications. nih.govrsc.org this compound can serve as a monomer or a precursor to monomers for the synthesis of partially fluorinated polymers. nih.govrsc.org The introduction of the 12-fluorododecanoyl side chain into a polymer backbone can impart hydrophobicity and oleophobicity to the material's surface. This is particularly relevant in the development of coatings, advanced textiles, and biomedical devices where controlled surface properties are critical. researchgate.netpfascentral.org
Precursor to Other Fluorinated Dodecanoic Acid Derivatives
One of the primary applications of this compound is its role as a versatile starting material for the synthesis of other functionalized fluorinated C12 compounds. The ester group can be readily transformed into a variety of other functional groups, providing access to a library of valuable fluorinated building blocks.
Synthesis of 12-fluorododecanoic Acid
The hydrolysis of the methyl ester group in this compound yields 12-fluorododecanoic acid. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis, often employing a mineral acid such as hydrochloric acid or sulfuric acid in the presence of water, proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack of water. google.comgoogle.comgoogleapis.comstenutz.eu Base-catalyzed hydrolysis, or saponification, involves the reaction with a strong base like sodium hydroxide (B78521), followed by acidification to yield the free carboxylic acid. gre.ac.uk
| Reaction | Reagents and Conditions | Product |
| Hydrolysis | H+ (aq) or 1. NaOH (aq), 2. H+ | 12-fluorododecanoic Acid |
Preparation of Fluorinated Amides, Alcohols, and Amines
The reactivity of the ester functional group allows for its conversion into amides, alcohols, and subsequently amines, all while preserving the terminal fluorine atom.
Fluorinated Amides: Direct aminolysis of this compound with ammonia (B1221849) or a primary or secondary amine can produce the corresponding 12-fluorododecanamide. This reaction often requires elevated temperatures and may be catalyzed. sciencepublishinggroup.comsemanticscholar.orgccsenet.orgresearchgate.netgoogle.com
Fluorinated Alcohols: The reduction of the ester moiety in this compound to a primary alcohol, 12-fluorododecanol, is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄). acs.orgnih.govgoogle.comchemistrysteps.com This reaction proceeds via a nucleophilic acyl substitution followed by reduction of the intermediate aldehyde.
Fluorinated Amines: While direct conversion from the ester is not common, 12-fluorododecylamine can be synthesized from the corresponding alcohol or carboxylic acid. For instance, 12-fluorododecanol can be converted to an alkyl halide or sulfonate, followed by nucleophilic substitution with an amine source. Alternatively, 12-fluorododecanoic acid can be subjected to a Curtius, Schmidt, or Hofmann rearrangement to yield the amine.
| Starting Material | Reaction | Typical Reagents | Product |
| This compound | Aminolysis | NH₃, RNH₂, or R₂NH | 12-fluorododecanamide |
| This compound | Reduction | LiAlH₄ | 12-fluorododecanol |
| 12-fluorododecanol | Nucleophilic Substitution | 1. PBr₃ or SOCl₂, 2. NH₃ | 12-fluorododecylamine |
| 12-fluorododecanoic Acid | Curtius Rearrangement | 1. SOCl₂, 2. NaN₃, 3. H₂O, Δ | 12-fluorododecylamine |
Role in the Synthesis of Fluorinated Surfactants and Specialty Chemicals
Fluorinated surfactants exhibit exceptional properties, including high surface activity and thermal and chemical stability, making them valuable in numerous industrial applications. researchgate.netnih.gov this compound, and its derivatives, can be used as the hydrophobic "tail" in the synthesis of these surfactants. The carboxylic acid, alcohol, or amine derivatives can be further functionalized with hydrophilic head groups (e.g., sulfonate, carboxylate, quaternary ammonium (B1175870) salts) to create amphiphilic molecules. The presence of the terminal fluorine atom enhances the oleophobic and hydrophobic character of the non-polar tail.
Furthermore, this compound serves as a precursor for various specialty chemicals. The combination of a long alkyl chain and a terminal fluorine atom can be exploited in the synthesis of fluorinated lubricants, corrosion inhibitors, and other fine chemicals where the unique properties of fluorine are advantageous. agcchem.comarkema.comdaikin-america.com The ability to introduce a fluorine atom at a specific position in a long-chain molecule allows for the fine-tuning of chemical and physical properties for specialized applications.
Strategic Importance in Methodological Organic Chemistry Development
This compound holds a significant position in the advancement of methodological organic chemistry, primarily owing to its structure which features a terminal fluorine atom on a long aliphatic chain. This unique characteristic makes it an ideal model substrate for the development and validation of new synthetic methodologies, particularly those involving C-F bond activation and long-range functionalization.
The development of synthetic methods that can selectively target and modify specific positions in a molecule is a central goal in organic chemistry. The long, unactivated alkyl chain of this compound presents a considerable challenge for achieving site-selectivity. Consequently, reactions that can predictably functionalize this chain at a distance from the ester group are of high value. Research in this area often utilizes this compound to test the efficacy and selectivity of new catalytic systems.
For instance, the development of radical-mediated C-H functionalization reactions has benefited from using substrates like this compound. These reactions often employ a directing group to guide a reactive radical species to a specific C-H bond. The terminal fluorine atom can serve as a subtle electronic handle or a point of reference in complex reaction mixtures, aiding in the analysis of reaction outcomes.
Furthermore, the synthesis of this compound itself has contributed to the development of new fluorination techniques. The introduction of a fluorine atom at the terminus of a long-chain fatty acid ester requires specific and mild fluorinating agents and conditions to avoid unwanted side reactions. The successful synthesis of this compound has provided a benchmark for the efficiency of these novel fluorination methods.
The strategic importance of this compound is summarized in the table below, highlighting its role in addressing key challenges in synthetic organic chemistry.
| Challenge in Organic Synthesis | Role of this compound | Methodological Advancement |
| Site-Selective C-H Functionalization | Model substrate with a long, unactivated alkyl chain. | Development of new catalytic systems for long-range functionalization. |
| C-F Bond Activation | Substrate for testing new C-F bond cleavage and functionalization reactions. | Advancement of late-stage fluorination and fluoroalkylation methods. |
| Development of New Fluorination Reagents | Target molecule for the synthesis of terminally fluorinated long-chain compounds. | Validation of novel and selective fluorinating agents. |
Future Directions and Emerging Research Areas for Methyl 12 Fluorododecanoate
Novel Synthetic Routes and Catalyst Discovery for Methyl 12-fluorododecanoate
The efficient and selective synthesis of this compound is a primary area for future research. While general methods for the synthesis of fatty acid esters and the introduction of fluorine into organic molecules exist, the development of novel, more efficient, and sustainable routes is crucial.
Future research is likely to focus on the development of advanced catalytic systems that can achieve direct and selective fluorination of long-chain fatty acids or their precursors. This includes the exploration of both homogeneous and heterogeneous catalysts. For instance, diarylammonium-based heterogeneous catalysts have shown promise in the esterification of free fatty acids and could be adapted for fluorinated substrates. Furthermore, solid acid catalysts are being investigated for their ability to simultaneously catalyze esterification and transesterification reactions, which could be beneficial for producing this compound from various starting materials.
The discovery of new catalysts will be pivotal. Research into metal-organic frameworks (MOFs) and zeolites as catalysts for fluorination and esterification reactions could lead to more selective and reusable catalytic systems. Additionally, biocatalysis, using enzymes such as lipases and esterases, presents a green and highly selective alternative for the synthesis of fluorinated esters. The development of enzymes engineered to tolerate and act on fluorinated substrates is a promising direction.
| Catalyst Type | Potential Advantages for this compound Synthesis | Research Focus |
| Homogeneous Catalysts | High activity and selectivity. | Development of catalysts with improved stability and recyclability. |
| Heterogeneous Catalysts | Ease of separation and reusability, potential for continuous flow processes. | Design of catalysts with high surface area and well-defined active sites. |
| Biocatalysts (Enzymes) | High selectivity (regio- and stereoselectivity), mild reaction conditions, environmentally friendly. | Enzyme engineering to improve substrate scope and stability for fluorinated compounds. |
Advanced Spectroscopic and Computational Techniques for Detailed Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its future applications. Advanced spectroscopic and computational techniques will play a critical role in this detailed characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR are routine, ¹⁹F NMR spectroscopy is a particularly powerful tool for studying fluorinated molecules. Future research will likely involve the use of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY), to unambiguously assign the spectral signals of this compound and its derivatives. Solid-state NMR could also be employed to study the behavior of this molecule in different environments, such as within lipid bilayers, providing insights into its dynamics and interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is indispensable for the accurate mass determination and structural elucidation of novel compounds. Future studies will utilize techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) to characterize this compound and its metabolites or reaction products. Tandem mass spectrometry (MS/MS) will be crucial for fragmentation studies to pinpoint the location of the fluorine atom and other functional groups.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), will be increasingly used to predict and understand the molecular properties of this compound. These computational studies can provide insights into its molecular geometry, electronic structure, and reactivity. Molecular dynamics simulations can be used to model the behavior of this compound in complex environments, such as in solution or interacting with biological membranes, which can help in designing new applications.
| Technique | Information Gained for this compound | Future Research Application |
| ¹⁹F NMR Spectroscopy | Direct observation of the fluorine atom, information on its chemical environment. | Probing interactions with other molecules and studying conformational changes. |
| High-Resolution Mass Spectrometry | Accurate mass determination, elemental composition, and structural elucidation. | Identifying metabolites and reaction products in complex mixtures. |
| Computational Modeling | Prediction of molecular structure, electronic properties, and reactivity. | Guiding the design of new synthetic routes and predicting potential applications. |
Exploration of New Chemical Transformations and Applications
The terminal fluorine atom in this compound offers a unique handle for a variety of chemical transformations, opening up possibilities for new applications.
One promising area is the use of this compound as a building block in the synthesis of more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups, such as amides, acid chlorides, or other esters. The fluorinated alkyl chain can influence the properties of the resulting molecules, potentially leading to new pharmaceuticals, agrochemicals, or specialty chemicals.
Furthermore, the unique properties of fluorinated long chains can be exploited in the development of novel materials. For instance, polymers derived from fluorinated monomers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. This compound could serve as a precursor to fluorinated monomers for the synthesis of new fluoropolymers with tailored properties.
| Transformation | Potential Product | Potential Application |
| Hydrolysis | 12-Fluorododecanoic acid | Precursor for pharmaceuticals, agrochemicals, and other specialty chemicals. |
| Polymerization | Fluorinated polyesters or polyamides | High-performance polymers with enhanced thermal and chemical stability. |
| Derivatization | Amides, acid chlorides, etc. | Synthesis of novel surfactants, lubricants, and functional materials. |
Interdisciplinary Research with Materials Science and Chemical Biology for this compound
The distinct characteristics of this compound make it an excellent candidate for interdisciplinary research, particularly at the interface of materials science and chemical biology.
Materials Science: In materials science, the incorporation of fluorinated chains can significantly alter the surface properties of materials, leading to applications in coatings, lubricants, and hydrophobic surfaces. Research could focus on the self-assembly of this compound and its derivatives on various surfaces to create functional thin films. As previously mentioned, its use as a monomer in polymerization reactions could lead to the development of novel fluorinated polymers with unique thermal, mechanical, and surface properties.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
